molecular formula C10H12ClNO2S B2604606 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide CAS No. 950239-12-0

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Cat. No.: B2604606
CAS No.: 950239-12-0
M. Wt: 245.72
InChI Key: DFCWSBZXTIVVLK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenylamine with cyclopropylmethanesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of byproducts.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide stands out due to its unique combination of a chlorophenyl group and a cyclopropylmethanesulfonamide moiety. Similar compounds include:

    1-(2-chlorophenyl)-N-methylmethanesulfonamide: This compound differs by having a methyl group instead of a cyclopropyl group, which can influence its reactivity and biological activity.

    1-(2-chlorophenyl)-N-ethylmethanesulfonamide:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCWSBZXTIVVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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